molecular formula C18H22N4O B11194678 2,5-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

2,5-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11194678
M. Wt: 310.4 g/mol
InChI Key: JYGXLJJBPYILPR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a complex organic compound that features a benzamide core substituted with a piperidine and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyrimidine ring.

    Formation of the Benzamide Core: The final step involves coupling the substituted pyrimidine with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide, pyrimidine, or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound may be used in biological studies to understand its effects on cellular processes and pathways.

    Industry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-4-YL]benzamide
  • 2,5-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-6-YL]benzamide

Uniqueness

2,5-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

2,5-dimethyl-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C18H22N4O/c1-13-6-7-14(2)16(10-13)17(23)21-15-11-19-18(20-12-15)22-8-4-3-5-9-22/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,21,23)

InChI Key

JYGXLJJBPYILPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N3CCCCC3

Origin of Product

United States

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